molecular formula C10H16O2 B12960763 (Z)-2,7-Dimethyloct-4-ene-3,6-dione

(Z)-2,7-Dimethyloct-4-ene-3,6-dione

Cat. No.: B12960763
M. Wt: 168.23 g/mol
InChI Key: AQPCVFUWAFVTHX-WAYWQWQTSA-N
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Description

(Z)-2,7-Dimethyloct-4-ene-3,6-dione is an organic compound characterized by its unique structure, which includes a double bond and two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,7-Dimethyloct-4-ene-3,6-dione typically involves the use of specific organic reactions that introduce the double bond and ketone functionalities. One common method involves the aldol condensation of suitable precursors, followed by dehydration to form the double bond. The reaction conditions often include the use of bases such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, catalysts may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2,7-Dimethyloct-4-ene-3,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The double bond in the compound can participate in electrophilic addition reactions, leading to substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic addition reactions may involve reagents like hydrogen halides (HX) or halogens (X₂).

Major Products Formed

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

(Z)-2,7-Dimethyloct-4-ene-3,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (Z)-2,7-Dimethyloct-4-ene-3,6-dione exerts its effects depends on its interaction with specific molecular targets. For example, if the compound exhibits antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (E)-2,7-Dimethyloct-4-ene-3,6-dione: The geometric isomer of the compound, differing in the spatial arrangement around the double bond.

    2,7-Dimethyloctane-3,6-dione: Lacks the double bond, which may affect its reactivity and applications.

    2,7-Dimethyloct-4-ene-3-ol: Contains an alcohol group instead of a ketone, leading to different chemical properties.

Uniqueness

(Z)-2,7-Dimethyloct-4-ene-3,6-dione is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of both a double bond and ketone groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and research.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(Z)-2,7-dimethyloct-4-ene-3,6-dione

InChI

InChI=1S/C10H16O2/c1-7(2)9(11)5-6-10(12)8(3)4/h5-8H,1-4H3/b6-5-

InChI Key

AQPCVFUWAFVTHX-WAYWQWQTSA-N

Isomeric SMILES

CC(C)C(=O)/C=C\C(=O)C(C)C

Canonical SMILES

CC(C)C(=O)C=CC(=O)C(C)C

Origin of Product

United States

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